triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane
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Overview
Description
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is a complex organosilicon compound with the molecular formula C48H38Si2. It is known for its unique structural properties, which include multiple phenyl groups attached to silicon atoms. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane typically involves the reaction of triphenylsilyl chloride with a suitable biphenyl derivative. One common method includes the use of 4-bromo-1,1’-biphenyl as a starting material, which undergoes a palladium-catalyzed coupling reaction with triphenylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis. The key difference lies in the scale-up process, which involves larger reaction vessels, more efficient mixing, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Nitro or bromo derivatives of the phenyl groups.
Scientific Research Applications
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a part of diagnostic imaging agents.
Mechanism of Action
The mechanism of action of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is primarily related to its ability to interact with various molecular targets through its phenyl and silicon groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as optoelectronics and catalysis. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilanol: A simpler organosilicon compound with a single silicon atom bonded to three phenyl groups and a hydroxyl group.
Tetraphenylsilane: Contains four phenyl groups attached to a single silicon atom.
Hexaphenylsilane: Features six phenyl groups bonded to two silicon atoms, similar to triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane but with a different structural arrangement.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl groups and silicon atoms arranged in a specific configuration. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .
Properties
Molecular Formula |
C54H42Si2 |
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Molecular Weight |
747.1 g/mol |
IUPAC Name |
triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane |
InChI |
InChI=1S/C54H42Si2/c1-7-19-47(20-8-1)55(48-21-9-2-10-22-48,49-23-11-3-12-24-49)53-39-35-45(36-40-53)43-31-33-44(34-32-43)46-37-41-54(42-38-46)56(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H |
InChI Key |
KIGXXTRUJYDDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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